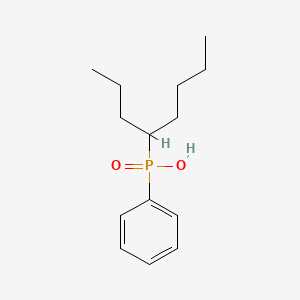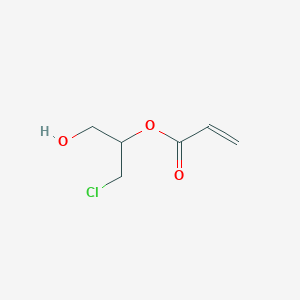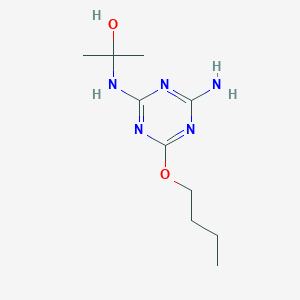phosphanium iodide CAS No. 62839-83-2](/img/structure/B14506012.png)
[2-(2-Methoxyphenyl)ethenyl](triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)ethenylphosphanium iodide: is an organophosphorus compound that features a triphenylphosphonium group attached to a 2-(2-methoxyphenyl)ethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)ethenylphosphanium iodide typically involves the reaction of triphenylphosphine with 2-(2-methoxyphenyl)ethenyl iodide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 2-(2-Methoxyphenyl)ethenylphosphanium iodide.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the iodide ion can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphonium compounds.
Substitution: Formation of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as a precursor for the synthesis of other organophosphorus compounds.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism by which 2-(2-Methoxyphenyl)ethenylphosphanium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can interact with specific pathways. The 2-(2-methoxyphenyl)ethenyl moiety can further modulate these interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Triphenylphosphine: A common ligand in catalytic reactions.
[2-(2-Methoxyphenyl)ethenyl]phosphine: A related compound with similar structural features.
Uniqueness:
Enhanced Reactivity: The presence of both the triphenylphosphonium group and the 2-(2-methoxyphenyl)ethenyl moiety enhances the compound’s reactivity and versatility in chemical reactions.
Specificity: The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in scientific research and industrial applications.
Propiedades
Número CAS |
62839-83-2 |
|---|---|
Fórmula molecular |
C27H24IOP |
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)ethenyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C27H24OP.HI/c1-28-27-20-12-11-13-23(27)21-22-29(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-22H,1H3;1H/q+1;/p-1 |
Clave InChI |
UWHMVARKHBEHGY-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC=C1C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)




![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
